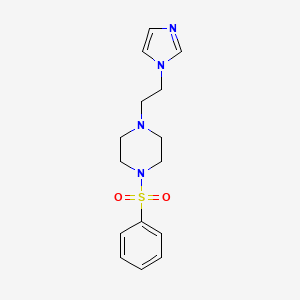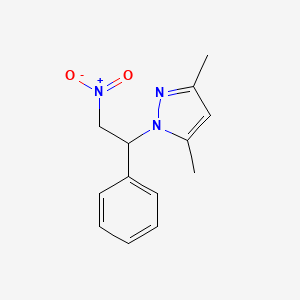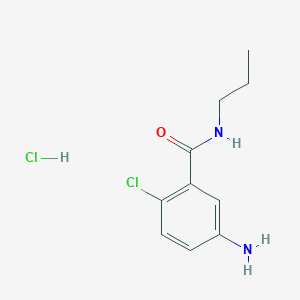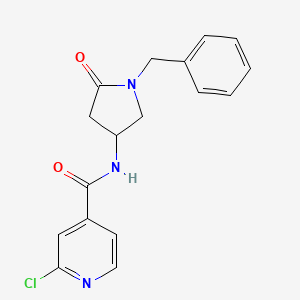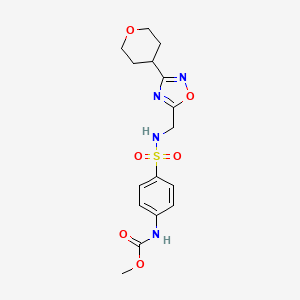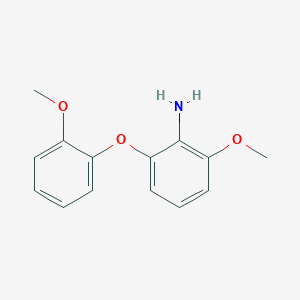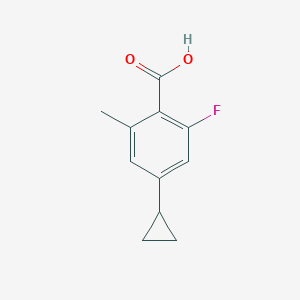
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropyl-2-fluoro-6-methylbenzoic acid” is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 . It is a white to yellow solid and is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
A paper describes the development of a practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib), which involves the high-yielding preparation of 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid . The novel route involved adjusting the reaction sequence, and the one-pot procedure for the synthesis of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine .Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-2-fluoro-6-methylbenzoic acid” is 1S/C11H11FO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H,13,14) . The InChI key is BFPUVKWJCDKPJU-UHFFFAOYSA-N .Chemical Reactions Analysis
The benzylic position of the compound can undergo free radical bromination, enabling nucleophilic substitution . This reaction occurs only at the benzylic position due to the resonance stabilization of the benzylic radical .Physical And Chemical Properties Analysis
“4-Cyclopropyl-2-fluoro-6-methylbenzoic acid” is a white to yellow solid . It has a molecular weight of 194.21 and a molecular formula of C11H11FO2 .Aplicaciones Científicas De Investigación
Reactivity Studies in Shikimic Acid Series
Research explored the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate, leading to a synthesis of racemic methyl 6α-fluoroshikimate from methyl 3,4-dihydro-3α,4α-cyclohexenoate. This is significant for the preparation of 6-substituted shikimic acid derivatives, important in studying the biosynthesis of aromatic amino acids via the shikimic acid pathway (Bowles et al., 1989).
Electrochemical Studies of Fluoroquinolone and Precursors
Electrochemical behaviors of certain fluoroquinolones and their synthetic precursors were examined. This research suggested electrochemical mechanisms for the reduction of these compounds, with implications for understanding the electrochemistry in drug development (Srinivasu et al., 1999).
Environmental Phenol Analysis in Human Milk
A study developed a sensitive method using solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry to measure concentrations of environmental phenols, including fluorophenols, in human milk. This research is crucial for assessing human exposure to these compounds (Ye et al., 2008).
Synthesis and Biological Properties of Fluorinated Benzothiazoles
The synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were investigated. This research is particularly relevant to the development of anticancer drugs, as these compounds showed potent cytotoxicity in specific human cancer cell lines (Hutchinson et al., 2001).
Fluorine-18-Labeled 5-HT1A Antagonists
A study synthesized fluorinated derivatives of WAY 100635, a serotonin receptor antagonist, and evaluated their biological properties. This has implications for developing imaging agents in neuroscience research (Lang et al., 1999).
Safety And Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
4-cyclopropyl-2-fluoro-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUVKWJCDKPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

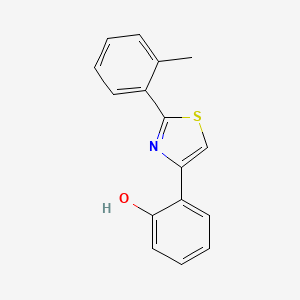
![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)
![isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2691117.png)
![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)
![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)
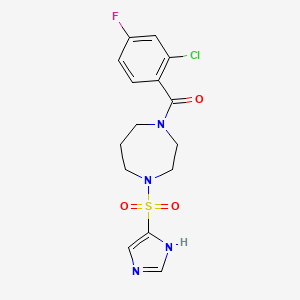
![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/no-structure.png)
